Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate
説明
特性
IUPAC Name |
methyl 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-13-7(12)6-5-4-8-2-3-11(5)10-9-6/h8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQUTOURNCFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 4,5,6,7-Tetrahydro-[1,5-a]Pyrazine
The saturated pyrazine ring is synthesized through hydrogenation or reductive amination. For example, a 2010 patent describes the reduction of a thiazolo[5,4-c]pyridine derivative using catalytic hydrogenation (H₂, Pd/C) to yield 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Adapting this to pyrazine systems would involve:
Triazole Ring Formation
The triazole moiety is introduced via [3+2] cycloaddition or copper-catalyzed azide-alkyne coupling (CuAAC). A 2007 patent demonstrates triazolo[1,5-a]pyrazine synthesis using nitrile imines generated in situ from hydrazonoyl chlorides. For the target compound:
-
Reagents : Methyl propiolate (for carboxylate group) and an azide precursor.
-
Conditions : CuI (10 mol%), DMF, 80°C, 8–12 hours.
-
Workup : Extraction with ethyl acetate and silica gel chromatography.
Cyanation-Hydrolysis Route
A patented route for analogous compounds involves cyanation followed by hydrolysis (Figure 1):
Step 1: Cyanation
-
Substrate : Halogenated pyrazine intermediate (e.g., 3-bromo-4,5,6,7-tetrahydro-[1,5-a]pyrazine).
-
Cyanating Agent : Potassium cyanide (1.5 equivalents) in N,N-dimethylacetamide.
-
Conditions : 140–160°C, 13–20 hours under nitrogen.
-
Isolation : Quenching with aqueous NaHCO₃, extraction with toluene, and HCl salt formation.
Step 2: Hydrolysis
-
Substrate : Cyanated intermediate.
-
Reagents : Lithium hydroxide in ethanol/water (3:1).
-
Conditions : 40–70°C, 5–10 hours.
-
Esterification : Treatment with methanol and HCl gas to yield the methyl ester.
Solvent and Catalyst Optimization
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMAc) enhance reaction rates in cyclization steps, while toluene improves extraction efficiency for intermediates.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| N,N-Dimethylacetamide | 18 | 68 | 95 |
| Toluene | 24 | 52 | 88 |
| Ethanol | 30 | 45 | 82 |
Catalytic Systems
Copper catalysts (CuI, CuBr) are critical for triazole formation, with ligand-free systems favoring simpler workups.
Purification and Characterization
Acidic Salt Formation
Crude products are often converted to hydrochloride salts for stability. For example, treatment with concentrated HCl in diethyl ether yields crystalline solids amenable to recrystallization.
化学反応の分析
Types of Reactions
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学的研究の応用
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
作用機序
The mechanism of action of methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a β-secretase-1 inhibitor, it prevents the cleavage of amyloid precursor protein, reducing the formation of amyloid plaques associated with Alzheimer’s disease . Its antiviral activity is attributed to its ability to inhibit viral replication enzymes .
類似化合物との比較
Structural Analogues
Below is a comparison of key structural derivatives and their properties:
Key Observations :
- Substituent Impact : The methyl ester group in the target compound enhances its reactivity for further derivatization (e.g., hydrolysis to carboxylic acids or amidation). In contrast, the carboxamide derivative (C₆H₉N₅O) is directly bioactive, demonstrating antidiabetic properties .
- Solubility : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility due to ionic character, making them favorable for formulation.
- Synthetic Utility : The unsubstituted dihydrochloride derivative serves as a versatile scaffold for introducing diverse functional groups .
Comparison :
Activity Trends :
- Bioactivity is highly substituent-dependent. Polar groups (e.g., carboxamide) enhance target engagement, while ester groups favor prodrug strategies.
Physicochemical Properties
生物活性
Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate (CAS No. 1211538-23-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and applications based on diverse research findings.
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : 182.18 g/mol
- CAS Number : 1211538-23-6
- Storage Conditions : Keep in a dark place at 2-8°C .
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a related compound demonstrated significant anti-tumor activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound exhibited IC₅₀ values of 0.83 µM for A549 and 0.15 µM for MCF-7 cells . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in similar contexts.
Antimicrobial Activity
Triazole derivatives have been explored for their antimicrobial properties. Compounds within this class have shown broad-spectrum antibacterial and antimycobacterial activities. For example, certain derivatives have been noted for their effectiveness against resistant strains of bacteria and mycobacteria . Although specific studies on this compound are not extensively documented in current literature, the presence of the triazole ring often correlates with enhanced antimicrobial properties.
P2X7 Receptor Antagonism
Recent advancements in drug discovery have identified triazolo derivatives as potential antagonists for the P2X7 receptor. This receptor plays a crucial role in inflammatory responses and pain signaling. Compounds derived from similar scaffolds have shown promising results in preclinical studies targeting mood disorders and chronic pain management . Given the structural characteristics of this compound, it may exhibit similar antagonistic properties.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. Research indicates that substituents at specific positions on the triazole ring can significantly enhance or diminish activity against targeted biological pathways. For instance:
- Electron-withdrawing groups generally increase antibacterial activity.
- Alkyl substitutions can modify solubility and bioavailability.
Case Studies
Several studies have investigated the biological activities of triazole derivatives:
| Study | Compound Tested | Activity | IC₅₀ Values |
|---|---|---|---|
| Compound 22i | Antitumor | A549: 0.83 µM MCF-7: 0.15 µM HeLa: 2.85 µM | |
| P2X7 Antagonists | Pain Management | ED₅₀ values: 0.06 mg/kg (in vivo) |
These findings underscore the potential therapeutic applications of compounds related to this compound.
Q & A
Q. What are the established synthetic methodologies for Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate, and how do their reaction conditions compare?
Methodological Answer: The compound is synthesized via several strategies:
- Ugi–Huisgen Tandem Reaction : Combines Meerwein arylation with azide intermediates. Typical conditions include methanol (20–30 min, rt) and toluene (reflux, 24 h), yielding derivatives with aryl substituents .
- One-Pot Palladium-Copper Catalysis : Rapid synthesis under mild conditions (e.g., Pd/Cu catalysts, ambient temperature) for regioselective aryl substitution .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, often used in solid-phase peptide synthesis .
Comparison Table:
Q. What biological targets have been associated with this compound, and what experimental evidence supports these activities?
Methodological Answer: The compound exhibits activity against:
- BACE1 (β-secretase) : Inhibits amyloid-β production in Alzheimer’s models, validated via enzymatic assays .
- Sigma Receptors : Modulates neuroprotective pathways, tested in receptor-binding assays .
- Antitumor Activity : Shows cytotoxicity in renal cancer (UO-31 cell line, GP = 81.85%) via NCI screening .
Biological Targets Table:
| Target | Assay Type | Activity/Result | Reference |
|---|---|---|---|
| BACE1 | Enzymatic inhibition | IC₅₀ < 1 µM | |
| Sigma Receptors | Radioligand binding | Ki ≈ 50 nM | |
| Renal Cancer (UO-31) | NCI 60-cell line screen | Growth inhibition (81.85%) |
Q. How is click chemistry utilized in the synthesis of triazolo[1,5-a]pyrazine derivatives?
Methodological Answer: Click chemistry (CuAAC) enables efficient triazole ring formation:
- Intramolecular Cyclization : Azide-alkyne pairs form the triazole core without purification, as seen in chiral syntheses from α-amino acids .
- Solid-Phase Synthesis : Used for peptide conjugates, ensuring regioselectivity and high yields (>95%) .
Advanced Questions
Q. What strategies achieve enantioselective synthesis of this compound from α-amino acid precursors?
Methodological Answer: Chiral derivatives are synthesized via:
- Intramolecular Click Reactions : α-Amino acids (e.g., proline derivatives) undergo cyclization without chromatography, yielding enantiopure products .
- Constrained Cyclization : Amino acid side chains direct regioselectivity, as shown in 4,5,6,7-tetrahydrotriazolopyrazin-6-ones .
Enantioselective Synthesis Table:
| Precursor | Reaction Steps | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| L-Proline derivatives | Cyclization, evaporation | 85–90 | >99% ee | |
| Glycine analogs | Tandem Ugi–Huisgen | 75 | 95% ee |
Q. How can regioselectivity be controlled during triazole ring formation?
Methodological Answer: Regioselectivity is governed by:
Q. What structural modifications enhance pharmacological activity, and what SAR insights exist?
Methodological Answer: Key modifications include:
- Aryl Substituents : 4-Bromobenzyl groups improve antitumor activity (83% yield, mp 252–254°C) .
- Thioether Linkages : Ethylthio groups enhance docking to lanosterol 14α-demethylase (fungal targets) .
SAR Table:
| Modification | Target | Activity Improvement | Reference |
|---|---|---|---|
| 4-Bromobenzyl | Antitumor | Cytotoxicity (IC₅₀ ↓ 30%) | |
| Ethylthio (-S-Et) | Lanosterol demethylase | Docking score ↑ 2.5 kcal/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
